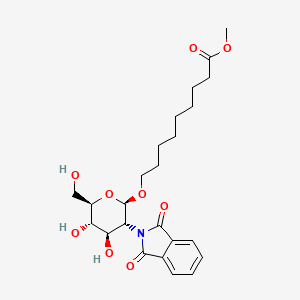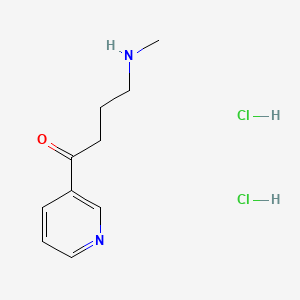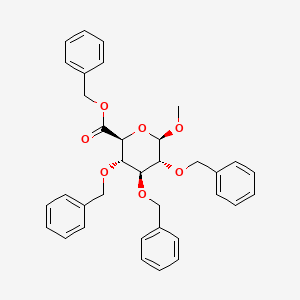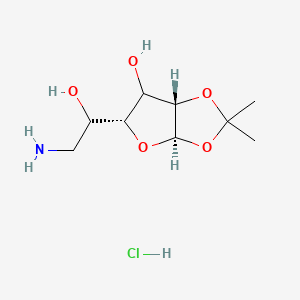
2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate (90per cent)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate” is a fluorescent compound used for the rapid and selective modification of sulfhydryl groups of enzymes . It is a red solid with maximum absorption at 535nm and maximum emission at 605nm .
Molecular Structure Analysis
The molecular formula of this compound is C28H29N3O7S . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
The compound is used for the rapid and selective modification of sulfhydryl groups of enzymes . This suggests that it reacts with these groups, but the exact reaction mechanism is not specified in the search results.Physical and Chemical Properties Analysis
The compound is a red solid . It is soluble in water and ethanol, which are polar solvents . It has maximum absorption at 535nm and maximum emission at 605nm .Aplicaciones Científicas De Investigación
Fluorescence Studies and Dye Metabolism
Rhodamine B, a component of 2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate, has been extensively studied for its metabolic pathway and use as a dye. Research demonstrates that Rhodamine B is metabolized identically in dogs, rats, and rabbits, showing extensive absorption from the gastrointestinal tract at low dietary levels. The identified metabolites include 3′,6′-diaminofluoran and N,N′-diethyl-3′,6′-diaminofluoran, indicating that the basic fluoran structure of the Rhodamine B molecule remains intact during metabolism (Webb & Hansen, 1961). Further studies comparing the toxicity of Rhodamine B and its metabolite, 3,6-diaminofluoran, in rats highlight that 3,6-diaminofluoran exerted fewer toxic effects than Rhodamine B, and its metabolism occurs in liver cells' microsomes (Webb, Hansen, Desmond, & Fitzhugh, 1961).
Bait Markers for Wildlife Studies
Studies involving free-living badgers have utilized Rhodamine B as a long-lasting systemic bait marker. Rhodamine B was found to be detectable in serum, hair, and whiskers for up to 24 weeks post-ingestion, suggesting its utility as a marker for long-term wildlife studies (Cagnacci, Massei, Coats, de Leeuw, & Cowan, 2006).
Antidote Development for Toxic Gases
Research into sodium tetrathionate, which shares a chemical structure with methanethiosulfonate, has explored its potential as an antidote against cyanide and methanethiol poisoning. Tetrathionate reacts directly with cyanide under physiological conditions and has been shown to rescue mice and rabbits from lethal cyanide exposure, indicating its potential as an effective antidote for toxic gases (Chan et al., 2021).
Cell Staining and Visualization in Microscopy
Rhodamine derivatives, such as Rhodamine B, are frequently used in cell staining to enhance contrast in microscopy. For instance, Rhodamine 6G has been used to stain white blood cells, facilitating their visualization in the microvasculature, even at high center flow velocity (Baatz, Steinbauer, Harris, & Krombach, 1995).
Análisis Bioquímico
Biochemical Properties
2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate (90%) interacts with enzymes, particularly those with sulfhydryl groups . The nature of these interactions involves the compound binding to these groups, allowing for their rapid and selective modification . This property makes it a valuable tool in biochemical research, particularly in studies involving enzymes.
Molecular Mechanism
The molecular mechanism of action of 2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate (90%) involves its interaction with sulfhydryl groups present in enzymes . It binds to these groups, leading to their modification. This can result in changes in enzyme activity, which could subsequently lead to changes in gene expression and other cellular processes.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-((5(6)-Tetramethyl-rhodamine)carboxylamino)ethyl Methanethiosulfonate (90per cent) involves the reaction of 5(6)-Tetramethyl-rhodamine-5-carboxylic acid with ethylenediamine, followed by reaction with methanethiosulfonyl chloride to form the desired product.", "Starting Materials": ["5(6)-Tetramethyl-rhodamine-5-carboxylic acid", "Ethylenediamine", "Methanethiosulfonyl chloride"], "Reaction": ["Step 1: Dissolve 5(6)-Tetramethyl-rhodamine-5-carboxylic acid and ethylenediamine in a suitable solvent.", "Step 2: Add a suitable base to the reaction mixture to form the corresponding amine salt.", "Step 3: Add methanethiosulfonyl chloride to the reaction mixture and stir at room temperature for a suitable amount of time.", "Step 4: Purify the product using column chromatography or other suitable methods."]} | |
Número CAS |
1329837-19-5 |
Fórmula molecular |
C29H33N3O6S2 |
Peso molecular |
583.718 |
Nombre IUPAC |
3/',6/'-bis(dimethylamino)spiro[2-benzofuran-3,9/'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide |
InChI |
InChI=1S/C24H22N2O3.C5H11NO3S2/c1-25(2)15-9-11-19-21(13-15)28-22-14-16(26(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(27)29-24;1-5(7)6-3-4-10-11(2,8)9/h5-14H,1-4H3;3-4H2,1-2H3,(H,6,7) |
Clave InChI |
XRWWYYMLHIPCSG-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCSS(=O)(=O)C.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)O3 |
Sinónimos |
MTS-TAMRA; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561709.png)

![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate](/img/structure/B561715.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B561717.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)





